

Delavinone: A Technical Guide to Synthesis and Purification

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Compound of Interest

Compound Name: *Delavinone*

Cat. No.: *B12416197*

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Abstract

Delavinone, a naturally occurring isosteroidal alkaloid isolated from *Fritillaria cirrhosa*, has garnered significant interest for its potent anticancer properties.^[1] This technical guide provides a comprehensive overview of the current knowledge on **Delavinone**, with a focus on its synthesis and purification. While a complete de novo chemical synthesis of **Delavinone** remains a significant challenge due to its complex stereochemistry, this document outlines the established methods for its extraction and purification from natural sources. Furthermore, it details its mechanism of action, particularly its role in inducing ferroptosis in colorectal cancer cells, and provides relevant experimental protocols and data.

Chemical and Physical Properties

Delavinone is classified as an isosteroidal alkaloid. A summary of its key properties is presented in Table 1.

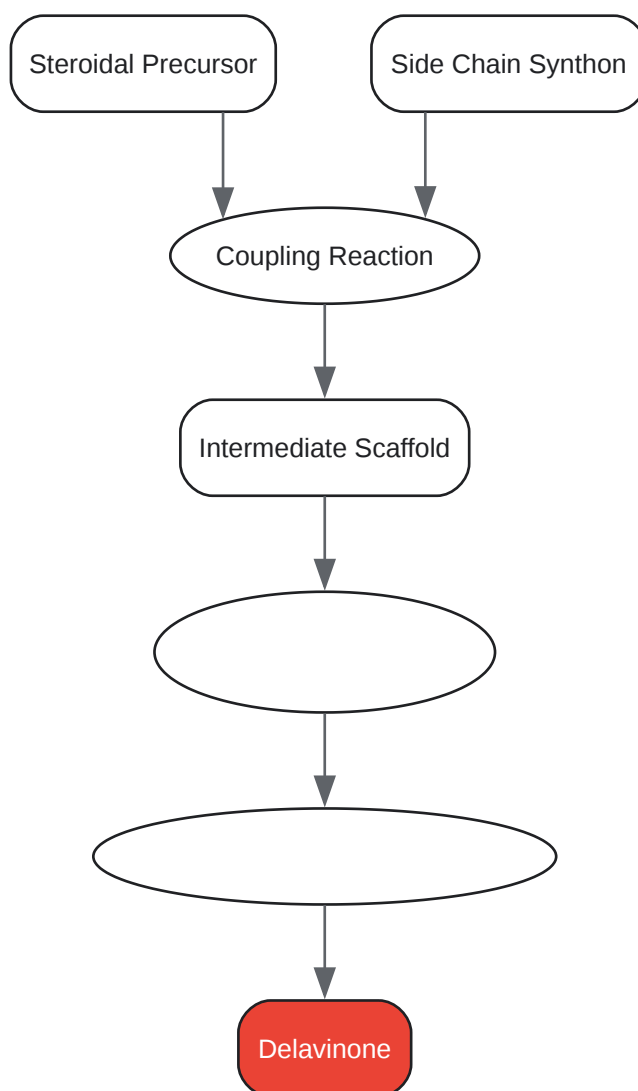
Property	Value	Source
Chemical Formula	C ₂₇ H ₄₃ NO ₂	[2]
Molecular Weight	413.64 g/mol	[2]
CAS Number	96997-98-7	[2]
Class	Isosteroidal Alkaloid	[3]
Natural Source	Fritillaria cirrhosa	[1]

Synthesis of Delavinone

The total chemical synthesis of complex isosteroidal alkaloids like **Delavinone** is a formidable challenge due to their intricate polycyclic structures and multiple stereocenters. While specific literature detailing the total synthesis of **Delavinone** is not readily available, a general retrosynthetic analysis suggests a convergent approach, potentially involving the coupling of a steroidal core with a nitrogen-containing side chain.

The biosynthesis of isosteroidal alkaloids in *Fritillaria* species originates from cholesterol.[4] A series of enzymatic reactions, including oxidation, amination, and cyclization, lead to the formation of the final alkaloid structure. Understanding these biosynthetic pathways can provide valuable insights for developing biomimetic synthetic strategies.

A generalized workflow for the synthesis of isosteroidal alkaloids is depicted below. This diagram illustrates a conceptual pathway and does not represent a specific, validated synthesis of **Delavinone**.



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A conceptual synthetic workflow for isosteroidal alkaloids.

Purification of Delavinone from Natural Sources

The primary method for obtaining **Delavinone** is through extraction and purification from the bulbs of *Fritillaria cirrhosa*.^[1] A general protocol involves initial extraction with an organic solvent followed by multi-step chromatographic separation.

Experimental Protocol: Extraction and Preliminary Purification

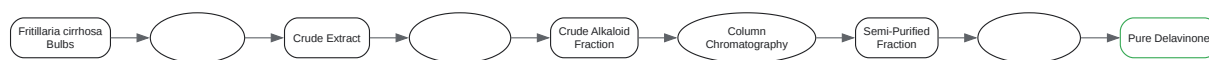
- **Preparation of Plant Material:** Air-dried and powdered bulbs of *Fritillaria cirrhosa* are used as the starting material.
- **Solvent Extraction:** The powdered material is extracted with 70% ethanol via reflux.[1] This process is repeated multiple times to ensure exhaustive extraction of the alkaloids.
- **Acid-Base Extraction:** The crude ethanol extract is subjected to an acid-base extraction to selectively isolate the basic alkaloid fraction. The extract is acidified, washed with an organic solvent to remove neutral and acidic impurities, and then basified to precipitate the crude alkaloids.
- **Initial Chromatographic Separation:** The crude alkaloid fraction is then subjected to column chromatography on silica gel or a macroporous resin (e.g., H-103 resin) to achieve initial separation from other co-extracted compounds.[2][5]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

Final purification of **Delavinone** is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Parameter	Condition
Column	C18 reverse-phase
Mobile Phase	Gradient of acetonitrile and water (containing 0.1% formic acid)
Detection	UV at 210 nm and Evaporative Light Scattering Detector (ELSD)
Flow Rate	Dependent on column dimensions

The following diagram illustrates the general workflow for the purification of **Delavinone** from its natural source.



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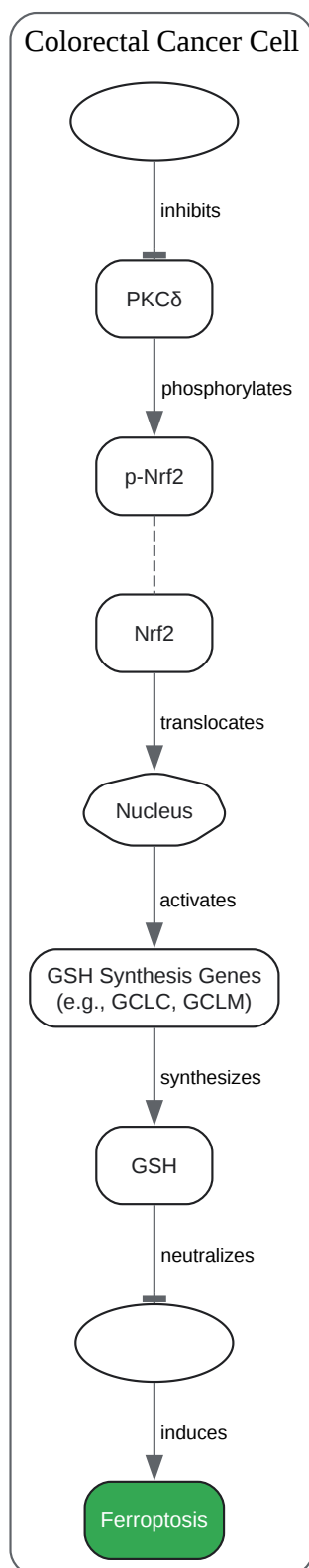
Workflow for the purification of **Delavinone**.

Biological Activity and Signaling Pathway

Delavinone has been shown to exhibit significant anticancer activity, particularly in colorectal cancer (CRC).[6] Its mechanism of action involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Delavinone inhibits the kinase activity of protein kinase C delta (PKC δ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[6] This inhibition of Nrf2 phosphorylation leads to a decrease in its nuclear translocation and the subsequent downregulation of genes involved in glutathione (GSH) synthesis. The depletion of GSH, a key antioxidant, results in the accumulation of lipid reactive oxygen species (ROS) and ultimately triggers ferroptosis in CRC cells.[6]

The signaling pathway of **Delavinone**-induced ferroptosis is illustrated in the following diagram.



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Signaling pathway of **Delavinone**-induced ferroptosis.

Conclusion

Delavinone represents a promising natural product with significant potential for the development of novel anticancer therapies. While its total synthesis remains a complex endeavor, efficient methods for its isolation and purification from *Fritillaria cirrhosa* have been established. Further research into the total synthesis of **Delavinone** and its analogues could provide access to a wider range of compounds with potentially enhanced therapeutic properties. The elucidation of its mechanism of action in inducing ferroptosis provides a solid foundation for its continued investigation in preclinical and clinical settings.

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